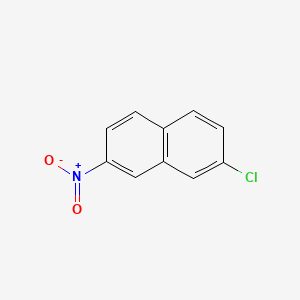

2-Chloro-7-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56961-38-7 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

2-chloro-7-nitronaphthalene |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H |

InChI Key |

CECBPKQCQKJAAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 7 Nitronaphthalene

De Novo Synthesis Approaches to the 2-Chloro-7-nitronaphthalene Core Structure

The foundational methods for constructing the this compound molecule primarily involve the sequential introduction of the chloro and nitro substituents onto a naphthalene (B1677914) ring. The order of these introductions is critical in directing the final substitution pattern.

Halogenation Strategies for Nitronaphthalene Precursors

One major route to this compound begins with a nitronaphthalene precursor. The direct chlorination of nitronaphthalenes can, however, be complex. For instance, the chlorination of 1-nitronaphthalene (B515781) is known to be a multifaceted reaction, often yielding a mixture of mono- and dichloro-nitronaphthalene isomers, and can sometimes lead to the elimination of the nitro group. canada.caumanitoba.ca The use of a catalyst, such as ferric chloride, is common in these reactions. canada.caumanitoba.ca

A more controlled approach involves the Sandmeyer reaction, starting from an appropriate aminonitronaphthalene. For example, 7-nitro-1-naphthylamine can be diazotized using sodium nitrite (B80452) and a strong acid like hydrochloric acid, followed by treatment with a copper(I) salt, such as cuprous chloride, to introduce the chlorine atom at the desired position. rsc.org This method offers high regiochemical control.

A study on the halogenation of 6-nitro-1-naphthylamine derivatives provides insight into the directing effects of the nitro group, which favors substitution at specific positions. rsc.org

Table 1: Comparison of Halogenation Strategies for Nitronaphthalene Precursors

| Method | Reagents | Key Observations |

| Direct Chlorination | Cl₂/FeCl₃ | Can be complex, leading to mixtures of isomers and potential denitration. canada.caumanitoba.ca |

| Sandmeyer Reaction | 1. NaNO₂/HCl 2. CuCl | Offers high regioselectivity, starting from an amino-nitronaphthalene precursor. rsc.org |

Nitration Reactions of Chloronaphthalene Intermediates

An alternative strategy involves the nitration of a chloronaphthalene intermediate. The direct nitration of 2-chloronaphthalene (B1664065) is a viable pathway. The chlorine atom, being an ortho-, para-director, will influence the position of the incoming nitro group. However, the presence of the deactivating chloro group makes the reaction conditions crucial.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid (mixed acid). The temperature of the reaction must be carefully controlled to prevent the formation of dinitrated byproducts. A patent describes a process for the mononitration of polynuclear aromatic compounds like 2-chloronaphthalene in the absence of sulfuric acid, using nitric acid at temperatures between 50 and 100°C, which can yield good to excellent results for mononitrated products. google.com Research has shown that nitration of 1-chloronaphthalene (B1664548) can yield a mixture of isomers, and similar complexity can be expected for 2-chloronaphthalene. research-nexus.net

Table 2: Nitration Conditions for Chloronaphthalene

| Starting Material | Nitrating Agent | Temperature | Reported Yield/Conversion | Reference |

| 2-Chloronaphthalene | HNO₃/H₂SO₄ | 0–5°C | 75–80% (for 2-chloro-1-nitronaphthalene) | |

| 1-Chloronaphthalene | HNO₃ | 50–100°C | 94% conversion, 98% mono-nitro assay | google.com |

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, safety, and scalability of synthesizing this compound and its analogs, advanced techniques such as continuous flow synthesis and microwave-assisted reactions are being explored.

Continuous Flow Synthesis of this compound Analogs

Continuous flow chemistry offers significant advantages for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. researchgate.netrsc.org The use of microreactors or flow reactors allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. researchgate.net

Studies have demonstrated the successful continuous flow nitration of naphthalene and other aromatic compounds. researchgate.netrsc.org For example, a continuous-flow microreaction process for mononitration has been developed that achieves high yield and excellent selectivity for various nitroaromatic compounds. researchgate.net The industrial production of related compounds like 2-ethoxy-1-nitronaphthalene (B172031) and 5-nitronaphthalene-1,2-dione (B15448266) can be scaled up using continuous flow reactors for better control and safety. evitachem.com This technology is directly applicable to the synthesis of this compound.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates and improve yields. rsc.orgrsc.org The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. uark.edu

Catalyst Development for Regioselective Functionalization of Naphthalene Systems

The synthesis of specifically substituted naphthalenes like this compound is a challenge of regioselectivity. The directing effects of the substituents on the naphthalene core must be carefully controlled to achieve the desired isomer. The direct nitration of 2-chloronaphthalene typically involves an electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this reaction, the chloro group is an ortho-, para-director, while being deactivating. This would preferentially yield 2-chloro-1-nitronaphthalene and 2-chloro-4-nitronaphthalene. To obtain the 7-nitro isomer, which is meta to the chlorine atom, alternative strategies or separation of isomer mixtures are necessary.

Catalyst development plays a crucial role in steering the regiochemical outcome of such functionalizations. While traditional methods may lack precision, modern catalytic systems offer improved selectivity.

Key Catalytic Strategies:

Zeolite Catalysts: Zeolites, with their defined pore structures, can exert shape-selectivity in aromatic nitration. By confining the reaction space, they can favor the formation of specific isomers that might be disfavored in conventional solution-phase reactions. The use of HBEA zeolite modified with highly electronegative cations has shown to be an efficient and reusable catalyst system for the mononitration of naphthalene.

Metal-Catalyzed Cross-Coupling and Functionalization: Palladium catalysts are instrumental in the regioselective functionalization of naphthalene derivatives. commonorganicchemistry.com For instance, directing groups can be employed to guide a C-H functionalization to a specific position. While not a direct route to this compound, these methods highlight the potential for catalytic control over substitution patterns.

Sandmeyer Reaction: For unambiguous regiochemistry, a multi-step synthesis involving the Sandmeyer reaction is a viable, albeit more laborious, pathway. This approach could start from an appropriately substituted aminonaphthalene, where the amino group is converted to a diazonium salt and subsequently replaced by a chloro or nitro group under copper catalysis. For example, 7-nitro-2-aminonaphthalene (B8733078) could be a precursor, with the amino group being replaced by chlorine.

The following table summarizes different approaches for the synthesis of chloro-nitronaphthalene derivatives, highlighting the challenges and advantages of each.

| Method | Reagents/Catalyst | Key Features | Regioselectivity |

| Direct Nitration | HNO₃/H₂SO₄ | Scalable and straightforward. | Moderate; mixture of isomers often formed. |

| Zeolite-Catalyzed Nitration | Zeolite (e.g., HBEA) | Reusable catalyst, potential for improved selectivity. | Can be high depending on the zeolite structure. |

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Provides excellent regiocontrol. | Excellent. |

Derivatization and Functionalization Pathways of this compound

The presence of both a nitro group and a chlorine atom on the naphthalene ring system of this compound opens up a variety of chemical transformation pathways. These functional groups can be targeted individually or in concert to generate a range of new derivatives.

Chemical Transformations of the Nitro Group (e.g., Reductions to Amines)

The nitro group is a versatile functional group that is readily transformed, most commonly through reduction to an amino group. This transformation is a cornerstone of aromatic chemistry, providing access to anilines and their naphthalene analogues, which are valuable intermediates for dyes, pharmaceuticals, and materials.

A variety of reducing agents can be employed for the reduction of the nitro group in this compound to form 2-chloro-7-aminonaphthalene. The choice of reagent is critical to ensure chemoselectivity, particularly to avoid the unintended reduction of the chloro-substituent (hydrodehalogenation).

Common Reduction Methods:

| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks |

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient for nitro reduction. | Can also reduce the C-Cl bond (dehalogenation). commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Effective for nitro reduction with less propensity for dehalogenation of chloroarenes. commonorganicchemistry.com | Requires careful handling. |

| Fe/Acid | Iron powder in acidic medium (e.g., acetic acid) | Mild, cost-effective, and selective for nitro group reduction. commonorganicchemistry.com | Requires acidic conditions. |

| SnCl₂ | Tin(II) chloride | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.comgoogle.com | Stoichiometric amounts of tin salts are produced as byproducts. |

| Zn/Acid | Zinc powder in acidic medium | Mild and selective for nitro group reduction. commonorganicchemistry.com | Requires acidic conditions. |

The resulting 2-chloro-7-aminonaphthalene can undergo further reactions typical of aromatic amines, such as diazotization followed by substitution (Sandmeyer-type reactions) to introduce a wide range of other functional groups.

Substitution Reactions at the Chloro Position

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group, particularly when located ortho or para to the leaving group, activates the aromatic ring towards attack by nucleophiles. In the case of this compound, the nitro group is in a "para-like" position on the same ring system, which facilitates this reaction.

Common nucleophiles that can displace the chloride ion include:

Amines: Reaction with primary or secondary amines yields the corresponding N-substituted 7-nitronaphthalen-2-amines.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) leads to the formation of 2-alkoxy-7-nitronaphthalenes.

Thiols: Thiolates can react to form 2-(alkylthio)- or 2-(arylthio)-7-nitronaphthalenes.

These substitution reactions are valuable for introducing a variety of functionalities and for building more complex molecular structures. researchgate.net

Modifications of the Naphthalene Ring System via Electrophilic or Nucleophilic Processes

The naphthalene ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (chloro and nitro). nowgonggirlscollege.co.in Any further electrophilic attack would be energetically unfavorable and would likely occur on the less deactivated ring, directed to the 5- or 8-position. nowgonggirlscollege.co.in

Conversely, the electron-deficient nature of the ring system makes it a candidate for nucleophilic aromatic substitution of hydrogen (SNArH). One such reaction is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by base-induced elimination to form a C-C bond. nih.gov This methodology allows for the introduction of alkyl substituents onto the electron-poor aromatic ring.

Introduction of Additional Functional Groups

Beyond the direct modification of the existing chloro and nitro groups, additional functional groups can be introduced onto the this compound scaffold.

Via the Amino Intermediate: As discussed in section 1.3.1, reduction of the nitro group to an amine provides a versatile handle for further functionalization. The resulting 2-chloro-7-aminonaphthalene can be diazotized and converted into a wide array of substituents, including -OH, -CN, -Br, -I, and others, via Sandmeyer and related reactions.

Further Nitration: Under harsh conditions, it might be possible to introduce another nitro group onto the ring system, leading to dinitro- or trinitro-chloronaphthalenes. researchgate.net The position of this new group would be governed by the directing effects of the existing substituents.

Sulfonation: Electrophilic sulfonation, though challenging on the deactivated ring, could potentially introduce a sulfonic acid group.

Halogenation: Further halogenation, for instance, bromination, would also be an electrophilic substitution reaction and would face the same deactivation barrier.

The strategic combination of these derivatization pathways allows for the synthesis of a broad library of polysubstituted naphthalene compounds starting from this compound.

Mechanistic Organic Chemistry and Reactivity Investigations of 2 Chloro 7 Nitronaphthalene

Reaction Mechanism Elucidation

The reaction mechanisms involving 2-Chloro-7-nitronaphthalene are diverse, ranging from substitutions on the aromatic ring to reactions involving the functional groups. The electronic effects of the chloro (a deactivating ortho-, para-director) and the nitro (a strong deactivating meta-director) groups are key to understanding its reactivity.

Electrophilic aromatic substitution (EAS) on a naphthalene (B1677914) ring is more complex than on benzene (B151609) due to the non-equivalent positions. The presence of both a deactivating chloro group and a strongly deactivating nitro group significantly reduces the electron density of the aromatic system, making EAS reactions challenging. chemistrysteps.comyoutube.com These reactions typically require harsh conditions and a powerful electrophile. chemistrysteps.comkhanacademy.org

The general mechanism for EAS proceeds in two steps:

Attack by the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistrysteps.commasterorganicchemistry.com This step is slow and rate-determining as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com This step is fast and energetically favorable. chemistrysteps.com

For this compound, the directing effects of the substituents are crucial. The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself, while the nitro group directs to the meta positions. On the naphthalene scaffold of this compound, the positions are not equivalent. The directing effects would guide an incoming electrophile to positions that are electronically favored by both groups, although the strong deactivating nature of the nitro group would significantly slow down the reaction at all positions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. masterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group is crucial, as it activates the naphthalene ring towards nucleophilic attack. masterorganicchemistry.comnumberanalytics.com This reaction is generally accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate. masterorganicchemistry.com In this compound, the nitro group is at the 7-position, which is para-like to the chlorine at the 2-position, providing significant activation.

The SNAr mechanism is a two-step process:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.comgovtpgcdatia.ac.in This is typically the rate-determining step. masterorganicchemistry.com

Loss of the Leaving Group : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comnumberanalytics.com

Unlike aliphatic SN2 reactions, the bond to the leaving group is not broken in the rate-determining step. This is evidenced by the fact that fluoroarenes, despite the very strong C-F bond, often react faster than other haloarenes in SNAr reactions because fluorine's high electronegativity strongly activates the ring to attack. masterorganicchemistry.com

Substitution Nucleophilic Aromatic via Electron transfer (SNAE or SRN1) is another possible pathway, particularly under photolytic conditions or with specific nucleophiles. researchgate.net This mechanism involves a radical-anion chain process.

The nitro group of nitronaphthalenes can participate in various radical reactions. For instance, under atmospheric conditions, nitronaphthalenes can react with NO₃ radicals, primarily through addition to the aromatic ring. rsc.orgnist.gov Photochemical reactions are also significant; the triplet excited state of nitronaphthalenes can be quenched by oxygen or other species, leading to the formation of radical species like singlet oxygen. acs.orgacs.org The triplet state of 1-nitronaphthalene (B515781), for example, is quenched by oxygen with a bimolecular rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. acs.org

The nitro group itself can be reduced to an amino group under various conditions, a reaction that can proceed through radical intermediates. cardiff.ac.uk Iron complexes, for example, have been shown to catalyze the reduction of nitroaromatics, with mechanistic studies indicating the involvement of a nitroso intermediate. cardiff.ac.uk

This compound is an achiral molecule. Stereochemistry becomes a relevant consideration when reactions involving this compound lead to the formation of chiral products. For example, an asymmetric synthesis utilizing this compound as a starting material would require the introduction of a chiral center or an element of axial chirality.

In general, nucleophilic substitution or other modifications of this compound will produce a racemic mixture of products if a new stereocenter is created, unless a chiral reagent, catalyst, or solvent is employed to influence the stereochemical outcome. wikipedia.org The study of interconversion of enantiomers often involves gas chromatography on chiral columns to determine kinetic and thermodynamic activation data. nih.gov

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data provide quantitative insight into the reactivity of this compound. These studies involve measuring reaction rates under various conditions to determine parameters like activation energy, which is the minimum energy required for a reaction to occur. wikipedia.orgmdpi.com

The rate of nucleophilic aromatic substitution reactions is highly dependent on the substrate, nucleophile, leaving group, and solvent. lumenlearning.com For SNAr reactions, computational studies have been used to estimate activation energies. For example, the activation energy for the reaction of chlorobenzene (B131634) with a methoxy (B1213986) ion was calculated to be 31 kcal/mol. researchgate.net For activated systems like p-chloronitrobenzene, the activation free energy for reaction with the carbanion of chloromethyl phenyl sulfone was estimated at 23.7 kcal/mol. researchgate.net The presence of additional nitro groups further lowers the activation barrier. researchgate.net

Experimental kinetic studies on related systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with various anilines in DMSO and DMF, show that the reactions are not base-catalyzed and provide thermodynamic parameters. researchgate.net For these reactions, negative ρ values from Hammett plots indicate the buildup of positive charge in the transition state is not on the aniline (B41778) ring, consistent with the SNAr mechanism where the aromatic substrate gains negative charge. researchgate.net The activation energies for SNAr reactions can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. nih.gov

Table 1: Calculated Activation Energies for Selected SNAr Reactions This table presents data for analogous compounds to illustrate the energetic landscape of SNAr reactions.

| Reactant | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Citation |

|---|---|---|---|---|

| Chlorobenzene | Methoxide | - | 31 | researchgate.net |

| p-Chloronitrobenzene | Carbanion of chloromethyl phenyl sulfone | - | 23.7 | researchgate.net |

| p-Methoxy bromobenzene | Cyanide | DMSO | 16.23 | researchgate.net |

| p-Methoxy bromobenzene | Methoxide | DMSO | 22.30 | researchgate.net |

| Dichloropyrazolopyrimidine | Bromide (surrogate) | - | 28.45 | wuxiapptec.com |

Equilibrium Constants and Thermodynamic Favorability of Transformations

The thermodynamic favorability of a chemical transformation is determined by the change in Gibbs free energy (ΔG). A reaction is considered thermodynamically favorable, or spontaneous, if the ΔG value is negative. savemyexams.com This value is calculated using the equation ΔG° = ΔH° - TΔS°, where ΔH° is the change in enthalpy, T is the temperature in Kelvin, and ΔS° is the change in entropy. youtube.com The sign of ΔG° depends on the signs of ΔH° and ΔS°, and in some cases, the temperature. youtube.com

For transformations involving this compound, such as nucleophilic aromatic substitution (SNAr), the specific equilibrium constants are not widely documented in foundational literature. However, the principles of thermodynamic favorability can be applied. For instance, in reactions where the robust C-Cl bond and the aromatic system are broken and reformed, the enthalpy change (ΔH°) would be a significant factor. The entropy change (ΔS°) relates to the change in the number of species or the freedom of motion from reactants to products.

In many reactions of nitroarenes, a distinction between kinetic and thermodynamic control is crucial. This means the initially formed product (kinetic product) may not be the most stable one (thermodynamic product). mdpi.com The conditions of the reaction, such as temperature, can dictate which product predominates. youtube.comyoutube.com

Table 1: Conditions for Thermodynamic Favorability (ΔG° < 0)

| ΔH° (Enthalpy) | ΔS° (Entropy) | Temperature Dependence | Thermodynamically Favorable? |

|---|---|---|---|

| Negative (Exothermic) | Positive (Increase) | Independent | Favorable at all temperatures. savemyexams.comyoutube.com |

| Positive (Endothermic) | Negative (Decrease) | Independent | Unfavorable at all temperatures. savemyexams.comyoutube.com |

| Negative (Exothermic) | Negative (Decrease) | Dependent | Favorable only at low temperatures. youtube.com |

Solvent Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is conducted can dramatically influence both the reaction rate (kinetics) and the distribution of products (selectivity). This is particularly true for reactions involving polar or charged species, which are common in the chemistry of nitroaromatics.

Selectivity: Solvents can also govern the selectivity of a reaction. In palladium-catalyzed cross-coupling reactions, the choice of solvent can invert the selectivity between two reactive sites on a molecule. For example, studies on chloroaryl triflates have shown that non-coordinating solvents like tetrahydrofuran (B95107) (THF) favor reaction at the C-Cl bond, whereas coordinating solvents like benzonitrile (B105546) promote reaction at the triflate group. montana.edu This is attributed to the solvent molecule coordinating to the palladium catalyst, thereby altering its electronic properties and steric profile. montana.edu The photodegradation rates and pathways of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are also highly dependent on the solvent, with chlorinated solvents often leading to faster degradation than acetonitrile (B52724) or aqueous mixtures. researchgate.net

Table 2: Observed Solvent Effects in Reactions of Analogous Aromatic Systems

| Reaction Type | Solvent System | Observed Effect | Rationale |

|---|---|---|---|

| Olefin Oxidation | Toluene (apolar) vs. Acetonitrile (polar) | Reaction is significantly faster in toluene. mdpi.com | Acetonitrile, a hydrogen-bond accepting solvent, can interact with the substrate, hindering the reaction. mdpi.com |

| Pd-catalyzed Suzuki Coupling | THF (non-coordinating) vs. Benzonitrile (coordinating) | Selectivity for C-Cl vs. C-OTf bond activation is inverted. montana.edu | Benzonitrile coordinates to the Pd(0) catalyst, changing the reactive pathway. montana.edu |

| SNAr with Anilines | Methanol vs. DMSO | Anilines are more reactive in DMSO. nih.gov | Methanol forms hydrogen bonds with the aniline nucleophile, reducing its nucleophilicity compared to free aniline in DMSO. nih.gov |

Intermediate Species and Transition State Analysis

Understanding the transient species that form during a reaction is fundamental to elucidating its mechanism. These include short-lived reactive intermediates and the even more fleeting transition states.

Reactions of this compound are expected to proceed through various reactive intermediates depending on the reaction type. egyankosh.ac.in In nucleophilic aromatic substitution (SNAr) reactions, the key intermediate is a negatively charged species known as a Meisenheimer complex. For photoinduced reactions, radical anions and excited triplet states are crucial intermediates. acs.orgias.ac.in

The direct observation and characterization of these unstable species require specialized techniques. Action spectroscopy, which combines mass spectrometry with laser spectroscopy, is a powerful tool for determining the structure of mass-selected ionic intermediates. rsc.org Methods like infrared multiphoton dissociation (IRMPD) spectroscopy can provide the vibrational spectrum of an intermediate, which can be compared to theoretical calculations to confirm its structure. rsc.org For photochemical reactions, laser flash photolysis (LFP) is widely used to study the formation and decay of transient species like excited triplet states and radicals on nanosecond to microsecond timescales. acs.orguniversite-paris-saclay.fr

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for studying reaction mechanisms at a molecular level. odu.edu It allows for the modeling of high-energy transition states that cannot be observed experimentally. By calculating the potential energy surface of a reaction, chemists can map out the lowest energy pathway from reactants to products. rsc.org

A transition state is identified on the computed potential energy surface as a first-order saddle point, which is characterized by having exactly one imaginary vibrational frequency. odu.edursc.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.org These computational methods can predict activation energy barriers, which relate to the reaction kinetics, and the relative energies of different transition states, which can explain the regioselectivity or stereoselectivity of a reaction. srce.hr

Table 3: Common Computational Methods for Transition State Analysis

| Method/Technique | Purpose | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, BB1K) | Optimization of molecular geometries and calculation of energies. rsc.org | Structures and relative energies of reactants, intermediates, transition states, and products. |

| Frequency Calculation | Characterization of stationary points on the potential energy surface. rsc.org | Identifies minima (zero imaginary frequencies) and transition states (one imaginary frequency); provides zero-point energy corrections. |

| Intrinsic Reaction Coordinate (IRC) | Verification of the reaction pathway associated with a transition state. rsc.org | Confirms that the transition state connects the correct reactants and products. |

Photochemistry and Photoreactivity of this compound

The presence of the nitro group on the naphthalene core makes this compound a candidate for interesting photochemical behavior. Nitroaromatic compounds are known to absorb UV-Vis light, leading to the formation of electronically excited states with distinct reactivity.

A primary photochemical process for many nitroaromatic compounds is photoinduced electron transfer (PET). universite-paris-saclay.fruochb.cz Upon absorption of light, the molecule is promoted to an excited singlet state. For nitronaphthalenes, this singlet state undergoes extremely rapid (sub-picosecond) and efficient intersystem crossing (ISC) to form a longer-lived excited triplet state. nih.govacs.org This triplet state is the key species in subsequent photoreactions.

The triplet state of a nitronaphthalene (³NN*) is a potent oxidizing agent. acs.org It can accept an electron from a suitable donor molecule (D) in a PET process:

³NN* + D → [NN]•⁻ + [D]•⁺

Table 4: Quenching Rate Constants of Triplet 1-Nitronaphthalene (³1NN) by Various Species (as an Analogue System)*

| Quenching Species | Solvent/Condition | Rate Constant (k_q) (M⁻¹ s⁻¹) |

|---|---|---|

| Oxygen | Milli-Q Water | (1.95 ± 0.05) × 10⁹ acs.org |

| Chloride (Cl⁻) | pH ~ 6.5 | (2.9 ± 0.4) × 10⁴ acs.org |

| Chloride (Cl⁻) | pH 1.1 | (7.7 ± 1.2) × 10⁵ acs.org |

| Bromide (Br⁻) | pH ~ 6.5 | (7.5 ± 0.2) × 10⁸ acs.org |

| Iodide (I⁻) | pH ~ 6.5 | (1.1 ± 0.1) × 10¹⁰ acs.org |

Excited State Dynamics and Decay Pathways

The photophysical behavior of nitronaphthalene derivatives, including this compound, is dominated by highly efficient, non-radiative decay pathways following photoexcitation. These molecules are typically characterized as practically non-fluorescent due to the presence of the nitro group, which facilitates exceptionally rapid deactivation of the initially populated singlet excited state (S₁). nih.gov The primary deactivation mechanism is intersystem crossing (ISC) to the triplet manifold, a process that occurs on an ultrafast timescale. nih.govrsc.org

For closely related compounds like 2-nitronaphthalene (B181648), experimental and computational studies have shown that upon excitation, almost the entire population of the Franck-Condon singlet excited state undergoes intersystem crossing to a triplet state in less than 200 femtoseconds. acs.org This ISC process is significantly faster than fluorescence, which typically occurs on a nanosecond timescale (rate constants of ca. 10⁷-10⁸ s⁻¹), rendering the fluorescence quantum yield negligible (often less than 10⁻⁴). nih.govrsc.org The ISC rates for some nitronaphthalenes can exceed 10¹¹ s⁻¹. rsc.org

The mechanism for this rapid ISC is governed by El Sayed's rules, which state that transitions between electronic states of different orbital character are more efficient. researchgate.net In nitronaphthalenes, photoexcitation typically populates a ¹ππ* singlet state. This state can efficiently cross to a nearby ³nπ* triplet state, which is followed by rapid internal conversion to the lowest triplet state (T₁), which has ³ππ* character. rsc.org The small energy gap between the initial singlet excited state and the receiver triplet state is a key factor controlling the high probability of this population transfer. acs.org The spin-orbit coupling responsible for this transition is largely attributed to the one-center term between the n and π orbitals localized on the oxygen atoms of the nitro group. rsc.org

In contrast to isomers like 1-nitronaphthalene, where conformational relaxation to an intramolecular charge-transfer (ICT) state is a competing decay channel, this pathway is less significant for 2-nitronaphthalene. acs.org For 2-nitronaphthalene, a significant energy barrier of approximately 5 kcal/mol must be overcome to access the ICT state, making the ultrafast intersystem crossing the dominant decay channel. acs.org It is proposed that these ultrafast ISC dynamics in nitronaphthalene molecules most likely happen between non-equilibrated excited states within a strongly nonadiabatic regime. acs.org As the excited state relaxes, the nitro group may also twist out of the plane of the naphthalene ring. rsc.org

Table 1: Excited State Deactivation Pathways and Timescales for Nitronaphthalene Derivatives

| Property | Observation for Nitronaphthalene Derivatives | Reference |

|---|---|---|

| Primary Decay Pathway | Intersystem Crossing (ISC) from S₁ to the triplet manifold. | nih.govrsc.org |

| ISC Timescale | < 200 fs for 2-nitronaphthalene; sub-100 fs for 1-nitronaphthalene. | acs.orgacs.org |

| Fluorescence | Practically non-fluorescent (Quantum yield < 10⁻⁴). | nih.gov |

| Competing Pathways | Intramolecular Charge Transfer (ICT) is a minor channel for 2-nitronaphthalene due to a significant energy barrier. | acs.org |

| Mechanism | Efficient spin-orbit coupling between states of different orbital nature (e.g., ¹ππ* → ³nπ*). | rsc.org |

Photodegradation Mechanisms under Environmental Conditions

The photodegradation of this compound under environmental conditions involves chemical transformations initiated by the absorption of light. While specific studies on this compound are limited, the mechanisms can be inferred from the behavior of related nitroaromatic compounds, such as nitropyrenes and other nitronaphthalenes. The primary degradation pathways often involve the excited triplet state, which is efficiently populated as described in the section above. researchgate.net

One potential mechanism is photosubstitution, where the chlorine atom is replaced by other nucleophiles present in the environment, such as hydroxide (B78521) ions. uc.pt Another significant pathway for nitroaromatics involves a nitro–nitrite (B80452) rearrangement within the excited molecule. This rearrangement can lead to the formation of aryloxy radicals. acs.org These highly reactive radical intermediates can then undergo further reactions, such as hydrogen abstraction from the solvent or other organic matter, leading to hydroxylated products. acs.org For example, studies on 1-nitropyrene (B107360) have shown that in solvents with abstractable hydrogen atoms, hydroxylated photoproducts can account for 60–80% of the photodestruction yield. acs.org

The environmental medium plays a crucial role in the photodegradation process. The quantum yield of photodegradation for nitroaromatic compounds shows a significant dependence on the type of solvent. acs.org For instance, the photodegradation quantum yield of 1-nitropyrene is an order of magnitude higher in polar protic solvents compared to nonpolar or polar aprotic solvents. acs.org The presence of other substances can also influence the degradation rate. Phenols, for example, can increase the photodegradation yield of 1-nitropyrene tenfold, partly by reacting with its excited triplet state. acs.org Conversely, water has been observed to reduce the photodegradation yield of 1-nitropyrene. acs.org

In addition to direct photolysis, indirect photodegradation can occur, mediated by photosensitizers that generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (HO•). rsc.org These ROS can then attack the this compound molecule, leading to its degradation. Common decomposition reactions for chloro-nitroaromatic compounds include the reduction of the nitro group and hydrolysis of the chlorine substituent.

Table 2: Potential Photodegradation Pathways for this compound

| Degradation Pathway | Proposed Mechanism | Influencing Factors | Reference |

|---|---|---|---|

| Direct Photolysis | Nitro–nitrite rearrangement forming aryloxy radicals, followed by H-abstraction. | Solvent type (polar protic solvents enhance yield). | acs.org |

| Photosubstitution | Nucleophilic substitution of the chlorine atom (e.g., by OH⁻). | Presence of nucleophiles. | uc.pt |

| Reaction with Intermediates | The excited triplet state reacts with other environmental components (e.g., phenols). | Concentration of reactive species like phenols. | acs.org |

| Indirect Photolysis | Degradation by Reactive Oxygen Species (ROS) generated by environmental photosensitizers. | Presence of photosensitizers and oxygen. | rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Chloro-7-nitronaphthalene. The substitution pattern on the naphthalene (B1677914) core results in a unique set of chemical shifts and coupling constants for each proton and carbon atom, which can be fully assigned using a suite of one-dimensional and multi-dimensional NMR experiments.

While specific experimental 2D NMR spectra for this compound are not widely published, the application of standard techniques allows for a theoretical assignment of its complex spectra. The molecule contains six unique aromatic protons (H-1, H-3, H-4, H-5, H-6, H-8) and ten distinct carbon signals.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, which is critical for piecing together the spin systems. tandfonline.comemerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. sdsu.edugithub.io This allows for the unambiguous assignment of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the complete molecular framework by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edursc.org It connects the molecular fragments identified by COSY and is essential for placing the chloro and nitro substituents by observing correlations from nearby protons to the quaternary carbons (C-2 and C-7).

The following tables outline the expected correlations for a complete spectral assignment.

Table 1: Predicted ¹H- ¹H COSY Correlations for this compound

| Proton | Expected Correlated Protons |

|---|---|

| H-1 | H-3 (weak, 4-bond), H-8 (peri, weak) |

| H-3 | H-4, H-1 (weak, 4-bond) |

| H-4 | H-3, H-5 (peri, weak) |

| H-5 | H-6, H-4 (peri, weak) |

| H-6 | H-5, H-8 (weak, 4-bond) |

| H-8 | H-6 (weak, 4-bond), H-1 (peri, weak) |

Table 2: Predicted ¹H-¹³C HMBC Key Correlations for this compound

| Proton | Expected Correlated Carbons (2 and 3 bonds away) |

|---|---|

| H-1 | C-2, C-3, C-8a, C-8 |

| H-3 | C-1, C-2, C-4, C-4a |

| H-4 | C-3, C-4a, C-5, C-8a |

| H-5 | C-4, C-4a, C-6, C-7 |

| H-6 | C-5, C-7, C-8, C-8a |

| H-8 | C-1, C-6, C-7, C-8a |

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the atomic-level structure of solid materials. nih.gov It is particularly useful for identifying and distinguishing between different crystalline forms, or polymorphs, which may have distinct physical properties. In ssNMR, the anisotropic interactions that are averaged out in solution provide valuable structural information.

For this compound, ssNMR could be employed to:

Identify Polymorphism: Different crystal packing arrangements in polymorphs would lead to distinct chemical environments for the carbon and nitrogen atoms. This would manifest as different sets of peaks in the ¹³C and ¹⁵N ssNMR spectra, serving as a fingerprint for each solid form. rsc.org

Probe Intermolecular Interactions: The chemical shifts, particularly for the carbons near the chloro and nitro groups (C-2, C-3, C-6, C-7, C-8), would be sensitive to intermolecular interactions such as π-π stacking or halogen bonding within the crystal lattice.

Characterize Chlorine Environment: Advanced ³⁵Cl ssNMR experiments could directly probe the local environment of the chlorine atom. The chlorine quadrupolar coupling constant (C_Q_) is highly sensitive to the symmetry of the local electric field gradient and can be a definitive parameter for distinguishing polymorphs. nih.govnih.gov

While specific ssNMR studies on this compound are not documented in the reviewed literature, the technique remains the definitive method for characterizing its potential solid-state forms.

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to that of the NMR experiment, such as bond rotations and conformational changes. For this compound, a key dynamic process is the rotation of the nitro group about the C7-N bond.

The C-NO₂ bond has a degree of double-bond character, which can create a significant energy barrier to rotation. rsc.org This restricted rotation can have observable effects on the NMR spectrum:

At low temperatures, the rotation of the nitro group may be slow. If the plane of the nitro group is not coplanar with the naphthalene ring, the two ortho protons (H-6 and H-8) would become chemically inequivalent, potentially leading to the broadening or splitting of their respective NMR signals.

As the temperature is increased, the rate of rotation increases. When the rotation becomes fast on the NMR timescale, the distinct environments of H-6 and H-8 are averaged, resulting in a single, sharp resonance for each.

By analyzing the changes in the lineshape of the H-6 and H-8 signals over a range of temperatures, the energy barrier (activation energy) for nitro group rotation could be calculated. Such studies provide fundamental insight into the steric and electronic interactions governing the molecule's conformation.

Vibrational Spectroscopy

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100–3000 | C–H Stretch | Aromatic Ring | Medium to Weak |

| 1550–1520 | N=O Asymmetric Stretch | Nitro (–NO₂) | Strong |

| 1355–1340 | N=O Symmetric Stretch | Nitro (–NO₂) | Strong |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands |

| ~850 | C–N Stretch | Ar–NO₂ | Medium |

| 800–600 | C–Cl Stretch | Ar–Cl | Strong to Medium |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which are often weak in FT-IR, can produce strong signals in a Raman spectrum. scifiniti.com

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring system are expected to be strong in the Raman spectrum.

Symmetric Nitro Stretch: The symmetric N=O stretching vibration of the nitro group often gives a strong and characteristic Raman band. researchgate.net

C-Cl Vibration: The C-Cl stretch is also Raman active and can provide confirmatory structural data. chemicalbook.com

Together, FT-IR and Raman spectroscopy offer a complete picture of the vibrational modes of this compound, confirming its functional groups and providing insight into its molecular structure and symmetry.

Table 4: Predicted Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100–3000 | C–H Stretch | Aromatic Ring | Medium |

| 1620–1580 | C=C Stretch | Aromatic Ring | Strong |

| 1355–1340 | N=O Symmetric Stretch | Nitro (–NO₂) | Strong |

| ~1000 | Ring Breathing Mode | Naphthalene Skeleton | Strong |

Correlation of Vibrational Spectra with Theoretical Calculations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a compound. For this compound, a detailed assignment of these modes is achieved through a synergistic approach, correlating experimental spectra with theoretical quantum chemical calculations, typically employing Density Functional Theory (DFT).

DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are performed to compute the optimized molecular geometry and the harmonic vibrational frequencies. The calculated frequencies are systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion), offering a precise understanding of the molecule's dynamic behavior.

Key vibrational modes for this compound include:

NO₂ Group Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is expected to appear as a strong band in the IR spectrum, typically in the 1500–1570 cm⁻¹ region. The symmetric stretch (ν_s(NO₂)) gives rise to a strong band in the 1300–1370 cm⁻¹ range.

C–Cl Vibrations: The carbon-chlorine stretching vibration (ν(C–Cl)) is highly dependent on its position on the aromatic ring but is generally expected in the 600–850 cm⁻¹ region.

Naphthalene Ring Vibrations: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene skeleton are observed as a series of bands in the 1400–1650 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.

The correlation between the experimental FT-IR and Raman spectra and the scaled DFT-calculated wavenumbers allows for a confident and detailed assignment of the fundamental vibrational modes of this compound.

Table 1: Predicted Vibrational Mode Assignments for this compound This table is based on theoretical predictions and data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic C=C Stretch | 1650 - 1400 | Medium-Strong | Strong |

| Asymmetric NO₂ Stretch | 1570 - 1500 | Very Strong | Medium |

| Symmetric NO₂ Stretch | 1370 - 1300 | Very Strong | Strong |

| C-Cl Stretch | 850 - 600 | Strong | Medium |

| NO₂ Bending (Scissoring) | 880 - 840 | Medium | Weak |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of a compound by distinguishing between ions of the same nominal mass but different chemical formulas. For this compound (C₁₀H₆ClNO₂), HRMS is crucial for confirming its molecular formula. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value provides definitive evidence for the compound's elemental composition.

Table 2: Elemental Composition and Theoretical Exact Mass of this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Theoretical Exact Mass [M] | 207.008707 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion ([M]⁺˙ or [M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation spectrum that reveals the compound's substructures.

The fragmentation of this compound is expected to follow pathways characteristic of nitroaromatic and chloroaromatic compounds. researchgate.netmiamioh.edu

Loss of NO₂: A primary fragmentation pathway involves the cleavage of the C–N bond, leading to the loss of a nitro radical (•NO₂, 46 Da). researchgate.net

Loss of NO: Subsequent or alternative fragmentation can occur via the loss of a nitric oxide radical (•NO, 30 Da), often following rearrangement.

Loss of Cl: Cleavage of the C–Cl bond results in the loss of a chlorine radical (•Cl, 35 Da).

Loss of HCl: Elimination of a neutral hydrogen chloride molecule (HCl, 36 Da) is also a possible pathway.

These fragmentation patterns provide valuable structural information and help to confirm the identity of the compound.

Table 3: Plausible MS/MS Fragmentation Pathways for this compound This table is based on theoretical fragmentation patterns.

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Fragment Ion (m/z) | Proposed Formula |

|---|---|---|---|---|

| 207.01 | •NO₂ | 46.01 | 161.00 | [C₁₀H₆Cl]⁺ |

| 207.01 | •NO | 30.00 | 177.01 | [C₁₀H₆ClO]⁺˙ |

| 207.01 | •Cl | 34.97 | 172.04 | [C₁₀H₆NO₂]⁺ |

| 161.00 | •Cl | 34.97 | 126.03 | [C₁₀H₆]⁺ |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials at the atomic level.

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) provides the precise three-dimensional arrangement of atoms in a molecule and the packing of these molecules within a crystal lattice. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed.

The analysis yields fundamental crystallographic data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell.

Crystal System and Space Group: The symmetry characteristics of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every non-hydrogen atom, defining bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The analysis reveals how molecules are arranged and held together in the crystal, such as through π–π stacking interactions between the naphthalene rings or weak C–H···O hydrogen bonds involving the oxygen atoms of the nitro group. researchgate.net This information is critical for understanding the material's physical properties.

Table 4: Illustrative Crystallographic Parameters Determined by SCXRD This table represents the type of data obtained from a single-crystal XRD experiment.

| Parameter | Information Provided |

|---|---|

| Molecular Formula | C₁₀H₆ClNO₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | Density of the crystal (g/cm³) |

| Intermolecular Forces | Details on π–π stacking, C–H···O bonds, etc. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. It is primarily used for the identification of crystalline phases and to assess the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

In this technique, a powdered sample of this compound is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a plot of intensity versus 2θ, showing a series of peaks at characteristic angles. The positions (2θ values) and relative intensities of these peaks are unique to the specific crystal structure of this compound. This experimental pattern can be compared to reference databases or patterns calculated from single-crystal data to confirm the identity and phase purity of the synthesized material.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Nitro-Aromatic Interactions)

In the solid state, the crystal packing and macroscopic properties of this compound are governed by a variety of non-covalent intermolecular interactions. The presence of both a chlorine atom and a nitro group on the naphthalene scaffold gives rise to specific and directional interactions, namely halogen bonding and nitro-aromatic interactions, which play a crucial role in the supramolecular assembly.

Halogen Bonding:

The chlorine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction wherein a halogen atom with a region of positive electrostatic potential (the σ-hole) interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom. The strength of the halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. In the case of this compound, the electron-withdrawing nitro group enhances the positive character of the σ-hole on the chlorine atom, thereby promoting the formation of halogen bonds.

In a crystalline lattice, the chlorine atom of one molecule can interact with the oxygen atoms of the nitro group of a neighboring molecule (C–Cl···O–N). The geometry of this interaction is typically linear, with the C–Cl···O angle approaching 180°. The strength of such halogen bonds generally falls in the range of 5-30 kJ/mol.

Nitro-Aromatic Interactions:

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution of the naphthalene ring system, leading to several types of intermolecular interactions.

π-π Stacking: The electron-deficient nitronaphthalene ring can engage in π-π stacking interactions with adjacent naphthalene rings. These interactions are driven by a combination of electrostatic and van der Waals forces. In many nitro-aromatic compounds, a parallel-displaced or T-shaped arrangement of the aromatic rings is observed to maximize favorable interactions.

Nitro-Nitro Interactions: In some crystal structures of nitro-aromatic compounds, short contacts between the nitrogen atom of one nitro group and an oxygen atom of a neighboring nitro group (N···O) have been observed. These interactions are thought to be a form of pnictogen bonding, where the electrophilic nitrogen atom interacts with the nucleophilic oxygen atom.

Nitro-Aromatic (π-hole) Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential, often referred to as a π-hole, located perpendicular to the plane of the group. This positive region can interact favorably with electron-rich regions of adjacent molecules, such as the π-system of a naphthalene ring. Computational studies on model systems, such as picryl bromide, have shown that the interaction energy between a nitro group and a phenyl ring can be significant, on the order of -10 to -15 kJ/mol. nih.govpnas.org

The interplay of these various intermolecular forces—halogen bonding, π-π stacking, and other nitro-aromatic interactions—dictates the specific packing motif adopted by this compound in the solid state. The precise geometry and energetic contributions of these interactions can be elucidated through detailed crystallographic studies and computational modeling.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kJ/mol) |

| Halogen Bond | C-Cl | O (nitro) | 3.0 - 3.5 | 5 - 30 |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 | 10 - 50 |

| Nitro-Nitro (N···O) | N (nitro) | O (nitro) | 2.8 - 3.2 | 5 - 15 |

| Nitro-Aromatic (π-hole) | N (nitro) | π-system of Naphthalene | 3.0 - 3.5 | 10 - 20 |

| C-H···O Hydrogen Bond | C-H (aromatic) | O (nitro) | 2.2 - 2.8 (H···O) | 2 - 10 |

Computational and Theoretical Chemistry of 2 Chloro 7 Nitronaphthalene

Quantum Chemical Investigations

Quantum chemical investigations use the principles of quantum mechanics to study the properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can be used to determine the optimized molecular geometry, including bond lengths and angles, providing insight into the molecule's three-dimensional shape.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

Electrostatic Potential and Charge Distribution Mapping

This technique generates a map of the electrostatic potential on the electron density surface of a molecule. These maps visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Conformational Landscape Exploration and Energy Minima Identification

For flexible molecules, MD simulations can explore the conformational landscape to identify different stable arrangements (conformers) and the energy barriers between them. This process helps in identifying the lowest energy conformations (energy minima), which are the most likely shapes the molecule will adopt.

Excited State Theory and Photophysical Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules by calculating the energies of excited states. mdpi.com This approach is widely applied to aromatic and nitroaromatic compounds to understand their photophysical properties. For 2-Chloro-7-nitronaphthalene, TD-DFT calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f) of the electronic transitions from the ground state (S₀) to various singlet excited states (Sₙ).

The simulated UV-Vis spectrum arises from these calculated transitions, primarily involving the promotion of an electron from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). In nitroaromatic systems, the low-energy transitions are typically of π→π* character, localized on the aromatic system, or involve intramolecular charge transfer (ICT) from the aromatic ring to the electron-withdrawing nitro group. qu.edu.qa The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set is crucial for obtaining results that correlate well with experimental spectra. rsc.org Furthermore, incorporating solvent effects via models like PCM is essential for accurate predictions, as solvent polarity can shift the absorption bands. qu.edu.qa

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound in a Nonpolar Solvent

| Transition | Calculated Wavelength (λ) | Oscillator Strength (f) | Primary Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | ~350-400 nm | Moderate | HOMO → LUMO | π→π* / Charge Transfer |

| S₀ → S₂ | ~300-340 nm | High | HOMO-1 → LUMO | π→π |

| S₀ → S₃ | ~270-290 nm | Low | HOMO → LUMO+1 | π→π |

| S₀ → S₄ | ~240-260 nm | High | HOMO-2 → LUMO | π→π* |

Note: This table is illustrative and represents typical values for nitronaphthalene derivatives.

Following photoexcitation, a molecule like this compound can dissipate its excess energy through several non-radiative pathways. The two most important are Internal Conversion (IC), a transition between states of the same spin multiplicity (e.g., S₁ → S₀), and Intersystem Crossing (ISC), a transition between states of different spin multiplicity (e.g., S₁ → T₁). rsc.org Nitroaromatic compounds are well-known for their highly efficient and often ultrafast ISC, which is why many are non-fluorescent or weakly fluorescent. rsc.orgresearchgate.net This rapid population of the triplet manifold is a key feature of their photochemistry. acs.org

The rates of these processes (k_IC and k_ISC) can be estimated computationally. According to Fermi's Golden Rule, the rate of ISC is dependent on two main factors: the magnitude of the spin-orbit coupling (SOC) between the initial and final states and the energy gap (ΔE) between them. A smaller energy gap and larger SOC lead to a faster ISC rate. rsc.org Theoretical calculations on nitronaphthalenes show that the S₁ state is often close in energy to a higher triplet state (e.g., T₂), facilitating a rapid S₁ → T₂ crossing, followed by fast internal conversion within the triplet manifold down to the lowest triplet state (T₁). researchgate.net The twisting of the nitro group is often a key vibrational mode that promotes these non-radiative decay processes. researchgate.net

Table 3: Factors Influencing Non-Radiative Decay Rates in Nitroaromatics

| Process | Key Influencing Factors | Effect on Rate |

|---|---|---|

| Intersystem Crossing (ISC) | Spin-Orbit Coupling (SOC) | Rate increases with larger SOC. |

| Singlet-Triplet Energy Gap (ΔES-T) | Rate is highest when the energy gap is small or zero. | |

| Internal Conversion (IC) | Vibronic Coupling | Rate increases with stronger coupling between electronic and vibrational states. |

| Energy Gap (ΔES-S or ΔET-T) | Rate decreases exponentially as the energy gap increases. |

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. wikipedia.org This interaction is the primary mechanism that enables "spin-forbidden" transitions between singlet and triplet states, making it the cornerstone of intersystem crossing. kuleuven.be The magnitude of SOC is highly dependent on the nuclear charge of the atoms involved; it increases significantly with heavier atoms (the "heavy-atom effect").

For this compound, SOC can be calculated using quantum chemical methods, often as a matrix element (SOCME) between the singlet and triplet wavefunctions of interest (e.g., ).[₁|h_so|tₙ>10] The presence of the chlorine atom, which is heavier than the hydrogen it replaces, is expected to increase the magnitude of SOC compared to unsubstituted nitronaphthalene, potentially leading to an even faster ISC rate. Computational models can pinpoint which specific singlet and triplet states are most strongly coupled. In many nitroaromatics, the coupling is strongest between a singlet state of ππ* character and a triplet state of nπ* character (or vice versa), as described by El-Sayed's rules, although exceptions are common. nih.gov These calculations are vital for accurately modeling the photophysical decay pathways and predicting triplet quantum yields. mdpi.com

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. rsc.org These models are built on the principle that the properties of a molecule are encoded in its structure. For a compound like this compound, QSRR models could be developed to predict various reactivity parameters, such as reaction rate constants, equilibrium constants, or even properties related to environmental fate like biodegradability. nih.gov

The development of a QSRR model involves several key steps:

Data Set Compilation: A set of structurally related molecules with experimentally measured reactivity data is assembled. For this compound, this would ideally involve a series of substituted chloro-nitronaphthalenes.

Descriptor Calculation: A large number of numerical parameters, or "molecular descriptors," are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges, dipole moment). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity. rsc.org

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of molecules not used in the model's creation. rsc.org

For polychlorinated naphthalenes (PCNs), QSAR models have been successfully developed to predict their biological toxicity. nih.gov A similar approach could be used to create a QSRR model for the reactivity of this compound in, for example, nucleophilic aromatic substitution reactions, by correlating reaction rates with descriptors like the calculated charge on the carbon atoms and the LUMO energy.

Table 4: Framework for Developing a QSRR Model for Reactivity

| Step | Description | Example Descriptors for this compound |

|---|---|---|

| 1. Define Endpoint | Select the reactivity parameter to be modeled (e.g., reaction rate). | Rate constant (k) for reaction with a specific nucleophile. |

| 2. Calculate Descriptors | Compute a wide range of molecular descriptors. | LUMO energy, charge on C-2, dipole moment, molecular polarizability. |

| 3. Select Variables | Identify the most statistically significant descriptors. | Stepwise regression or genetic algorithms might select LUMO energy and C-2 charge. |

| 4. Generate Model | Create a mathematical equation relating descriptors to the endpoint. | Example: log(k) = c₀ + c₁(ELUMO) + c₂(ChargeC2) |

| 5. Validate Model | Assess the model's statistical significance and predictive ability. | High R², low standard error, high Q² from cross-validation. |

Correlation of Molecular Descriptors with Specific Chemical Properties

In the realm of computational and theoretical chemistry, molecular descriptors serve as quantitative representations of the physicochemical characteristics of a molecule. For this compound, a disubstituted naphthalene (B1677914) derivative, these descriptors are crucial in predicting its chemical behavior, reactivity, and potential biological activity. While specific experimental and extensive computational studies on this compound are not widely available in publicly accessible literature, a comprehensive understanding can be constructed by analyzing the individual and combined effects of the chloro and nitro substituents on the naphthalene core. This analysis relies on established principles of physical organic chemistry and quantitative structure-activity relationship (QSAR) studies on related nitroaromatic and chlorinated aromatic compounds.

The chemical properties of this compound are intrinsically linked to a variety of molecular descriptors, which can be broadly categorized into electronic, steric, and hydrophobic descriptors. The interplay of these descriptors dictates the molecule's reactivity, solubility, and potential for intermolecular interactions.

Electronic Descriptors and Their Influence on Reactivity

Electronic descriptors are fundamental in determining the reactivity of this compound. The presence of a nitro group (NO₂) and a chlorine (Cl) atom significantly modifies the electron distribution across the naphthalene ring system.

Electron-Withdrawing Effects: Both the nitro group and the chlorine atom are electron-withdrawing. The nitro group is a strong resonance and inductively withdrawing group, while chlorine is primarily inductively withdrawing and a weak resonance donor. The presence of these groups deactivates the aromatic system towards electrophilic substitution reactions.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): The strong electron-withdrawing nature of the nitro group, in particular, lowers the energy of the LUMO. A lower ELUMO indicates a greater electron affinity, making the molecule more susceptible to nucleophilic attack. In the context of nitroaromatic compounds, ELUMO is often correlated with their potential for reduction and certain biological activities, such as mutagenicity mdpi.com. It is a key indicator of the ease with which the molecule can accept an electron.

Dipole Moment: The asymmetrical substitution of the naphthalene core with two different electronegative groups results in a significant molecular dipole moment. This polarity influences the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions.

The following table illustrates the expected qualitative impact of the substituents on key electronic descriptors of the naphthalene core.

| Descriptor | Influence of -Cl | Influence of -NO₂ | Combined Effect on this compound | Correlated Chemical Property |

| Electron Density on Ring | Decrease (Inductive) | Significant Decrease (Resonance & Inductive) | Overall significant decrease in electron density | Reduced reactivity towards electrophiles |

| ELUMO | Lowering | Significant Lowering | Significantly lowered ELUMO | Increased susceptibility to nucleophilic attack and reduction |

| Dipole Moment | Increase | Significant Increase | Significant and non-zero dipole moment | Increased polarity and potential for dipole-dipole interactions |

Steric Descriptors and Molecular Interactions

Steric descriptors relate to the three-dimensional size and shape of the molecule, which are critical for its ability to interact with other molecules and biological targets.

Substituent Hindrance: The positions of the substituents (2 and 7) are on different rings of the naphthalene system. This placement minimizes direct steric hindrance between the two groups, allowing them to exert their electronic effects more independently. However, they do present steric bulk that can influence the approach of reactants to adjacent positions on the rings.

Hydrophobic Descriptors and Environmental Fate

Hydrophobicity is a critical property that affects a compound's solubility in water and its partitioning behavior in biological and environmental systems.

LogP (Octanol-Water Partition Coefficient): The logarithm of the partition coefficient between octanol (B41247) and water (LogP) is a common measure of hydrophobicity. Both chlorine and nitro groups are known to increase the hydrophobicity of aromatic systems. Therefore, this compound is expected to have a relatively high LogP value, indicating low solubility in water and a tendency to partition into lipid-rich environments. In QSAR studies of nitroaromatic compounds, hydrophobicity is often a significant descriptor for predicting toxicity to aquatic organisms mdpi.com.

The table below provides a summary of the expected influence of the substituents on these descriptors and their correlation with chemical properties.

| Descriptor Category | Specific Descriptor | Expected Value/Trend | Correlated Chemical/Biological Property |

| Electronic | ELUMO | Low | Increased electron affinity, potential for reduction, susceptibility to nucleophilic attack |

| Dipole Moment | High | Increased polarity, solubility in polar organic solvents | |

| Steric | Molecular Volume | Increased relative to naphthalene | Influences diffusion and binding interactions |

| Molecular Surface Area | Increased relative to naphthalene | Affects intermolecular forces and bioavailability | |

| Hydrophobic | LogP | High | Low aqueous solubility, bioaccumulation potential |

Article on "Advanced Chemical Applications of this compound and its Derivatives" Cannot Be Generated Due to Lack of Available Scientific Data

Following a comprehensive and exhaustive search of scientific literature, academic databases, and patent repositories, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on the "Advanced Chemical Applications of this compound and its Derivatives" as per the provided, specific outline.

The requested article structure focused on highly specialized areas of modern chemistry, including applications in complex organic synthesis and materials science. Despite extensive investigation into each of the specified subtopics, no significant research or documented applications involving "this compound" or its immediate derivatives could be identified.

The areas of requested focus were:

Advanced Chemical Applications of 2 Chloro 7 Nitronaphthalene and Its Derivatives

Role in Materials Science and Engineering:

Monomers for Polymer Synthesis with Tailored Properties: The synthesis of functional polymers from various monomers is a cornerstone of materials science.mdpi.comWhile naphthalene-containing polymers are known,google.comthere is a lack of information on the use of 2-Chloro-7-nitronaphthalene as a monomer for synthesizing polymers with specific, tailored properties.

While general information on nitronaphthalene synthesis and its use as an intermediate in the production of dyes and other bulk chemicals is available, its application in the advanced and highly specific areas requested in the outline is not supported by the current body of scientific literature accessible through extensive searches. nih.govijrpr.comnih.gov

Components in Functional Coatings and Films

While direct applications of this compound in functional coatings and films are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a precursor for high-performance polymers and functional additives. The presence of both a reactive chlorine atom and a nitro group allows for a variety of chemical modifications, making it a candidate for incorporation into polymer backbones or as a pendant group to impart specific properties to coatings.

The chloro- and nitro- functionalities can be transformed into other groups to facilitate polymerization or to introduce desired characteristics. For instance, the nitro group can be reduced to an amine, which can then serve as a monomer in the synthesis of polyamides or polyimides, known for their thermal stability and chemical resistance. The chlorine atom, through nucleophilic substitution reactions, can be replaced with functional groups that can enhance adhesion, confer flame retardancy, or provide UV protection to a coating.